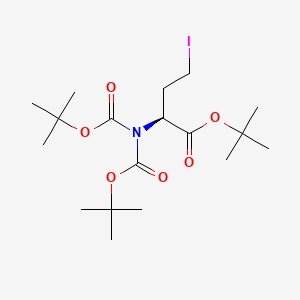
Ethyl Linoleate-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl Linoleate-d5, also known as Ethyl (9Z,12Z)-9,12-octadecadienoate-17,17,18,18,18-d5, is a deuterated form of Ethyl Linoleate. It is a stable isotope-labeled compound used primarily in scientific research. The molecular formula of this compound is C20H31D5O2, and it has a molecular weight of 313.53 . This compound is a colorless to pale yellow liquid that is easily soluble in organic solvents but insoluble in water .
Preparation Methods
Ethyl Linoleate-d5 can be synthesized through the esterification of deuterated linoleic acid with ethanol. The reaction typically requires an acidic catalyst, such as sulfuric acid, to facilitate the esterification process . The general reaction conditions involve heating the mixture under reflux to ensure complete conversion of the linoleic acid to this compound.
Industrial production methods for this compound involve the use of urea complexation and molecular distillation. Urea complexation helps in the purification of the compound by forming complexes with urea, which can then be separated by crystallization. Molecular distillation further purifies the compound by separating it based on differences in boiling points .
Chemical Reactions Analysis
Ethyl Linoleate-d5 undergoes various chemical reactions, including:
Oxidation: This compound can undergo auto-oxidation in the presence of catalysts such as manganese (II) acetylacetonate. This reaction can lead to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated esters using hydrogenation reactions.
Substitution: this compound can participate in substitution reactions where the ethyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents like hydrogen gas, and catalysts such as palladium or manganese complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl Linoleate-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Biology: Employed in studies involving lipidomics to understand the role of fatty acids in biological systems.
Medicine: Investigated for its potential anti-inflammatory and anti-proliferative properties.
Industry: Utilized in the production of alkyd resins and as a drying agent in paints.
Mechanism of Action
The mechanism of action of Ethyl Linoleate-d5 involves its incorporation into lipid membranes and subsequent participation in metabolic pathways. It can modulate the activity of enzymes involved in lipid metabolism, such as cyclooxygenase and lipoxygenase . These enzymes convert this compound into bioactive metabolites that can exert anti-inflammatory and anti-proliferative effects. The compound also influences signaling pathways by interacting with specific receptors and transcription factors .
Comparison with Similar Compounds
Ethyl Linoleate-d5 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. Similar compounds include:
Ethyl Linoleate: The non-deuterated form, commonly used in similar applications but lacks the isotope labeling.
Ethyl Palmitate: Another fatty acid ester used in cosmetics and pharmaceuticals.
Ethyl Oleate: Used as a solvent and in the preparation of pharmaceuticals.
This compound stands out due to its enhanced stability and traceability in metabolic studies, making it a valuable tool in research.
Properties
CAS No. |
1331665-14-5 |
|---|---|
Molecular Formula |
C20H36O2 |
Molecular Weight |
313.537 |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-/i2D3,4D2 |
InChI Key |
FMMOOAYVCKXGMF-ZISYHAQWSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC |
Synonyms |
(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5; (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester-d5; Linoleic Acid Ethyl Ester-d5; Ethyl (Z,Z)-9,12-Octadecadienoate-d5; Ethyl cis,cis-9,12-Octadecadienoate-d5; Ethyl Linolate-d5; Mandenol-d5; Nikkol VF- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-1-[(2S,3R)-3-methyloxolan-2-yl]ethan-1-one](/img/structure/B589937.png)



![N-(4-{4-Cyano-2-[(furan-2-yl)methylidene]-5-oxo-2,5-dihydrofuran-3-yl}phenyl)butane-1-sulfonamide](/img/structure/B589941.png)
![N-[2-[acetyl(methyl)amino]propyl]-N-methylacetamide](/img/structure/B589944.png)



![1-Benzyl-3-[3-(diethylamino)propoxy]-1h-indazole](/img/structure/B589954.png)

